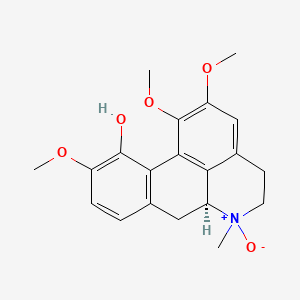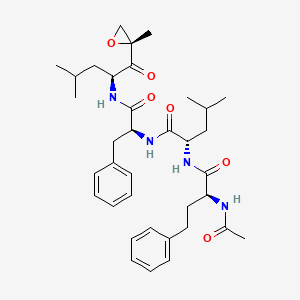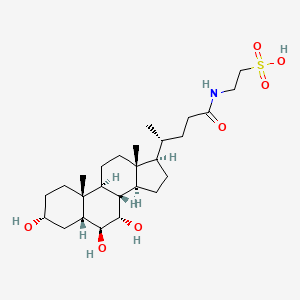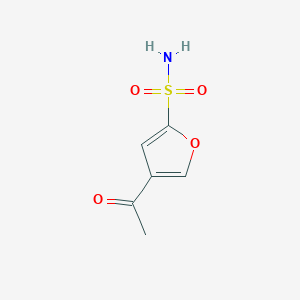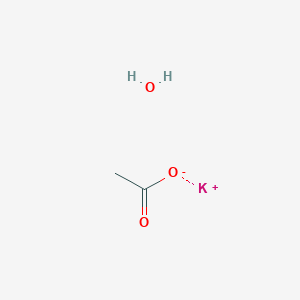
醋酸钾水合物
描述
Potassium acetate hydrate is a chemical compound with the molecular formula KCH3COO. It is a white crystalline powder that is highly soluble in water. It is commonly used in the laboratory for various applications due to its unique properties.
科学研究应用
钾离子电池的水盐电解质
- 电解质组成:浓缩形式的醋酸钾作为水盐电解质。这种成分提供了宽电位窗口,并促进了 KTi2(PO4)3 的可逆操作,KTi2(PO4)3 是钾离子电池中的阳极材料,通常仅在非水电解质中起作用 (Leonard 等,2018)。
晶体学性质分析
- 热处理:已经分析了醋酸钾粉末的晶体学性质,特别是这些性质在各种热处理之前和之后如何变化。这项研究提供了对不同条件下的晶体结构和转变的见解 (Gasgnier 和 Petit,1994)。
环境修复和工业应用
- 高岭石插层:醋酸钾与高岭石层间插层,揭示了该材料的原子结构和加热后的变化。这对环境修复和工业应用具有影响 (White 等,2011)。
热裂解中焦炭生长抑制
- 结焦抑制剂:醋酸钾已被用作轻石脑油裂解中的结焦抑制剂,显示出显着减少结焦的潜力 (王志远等,2011)。
碳氧化催化
- 催化作用:已经表征了醋酸钾对碳/碳复合材料氧化的催化作用,证明了其在飞机制动系统等应用中的潜力 (Wu 和 Radovic,2005)。
在各种溶剂中的溶解度
- 溶解度研究:对醋酸钾在不同溶剂(如水和乙醇)中的溶解度进行的研究,为在各种领域的潜在应用提供了有价值的数据,包括反向电渗析发电系统 (Wu 等,2019)。
生物医学应用
- 神经元标记:醋酸钾已用于科学研究中标记神经元的溶液中,为神经科学研究的进步做出了贡献 (Thomas 和 Wilson,1966)。
材料科学
- 亲水材料制备:已经探索了聚(乙烯-共-乙酸乙烯酯)与醋酸钾的辐射接枝以制造亲水材料,突出了其在医疗器械制造中的潜力 (Ringrose 和 Kronfli,2000)。
土壤钾吸收
- 农业研究:使用阳离子交换树脂提取土壤钾,其中醋酸钾发挥作用,是土壤肥力研究领域的一个研究领域 (Arnold,1958)。
钻井液的灵活性
- 钻井液添加剂:与其他材料相比,醋酸钾作为钻井液添加剂是有效的,提供了更高的效率和环境可接受性 (Gillenwater 和 Ray,1989)。
化学合成
- 烷基化活化:它已被用来活化烷基化反应,证明了其在化学合成中的效用 (Bram 等,1990)。
发酵过程
- 生物技术生产:用热乙酸梭菌发酵葡萄糖以生产醋酸钾,展示了其在生物技术应用中的潜力 (Shah 等,1997)。
高纯度生产
- 技术发展:对醋酸钾从水溶液中结晶的研究导致了生产高纯度醋酸钾的技术方案的开发 (Fakeev 等,2012)。
土壤学
- 土壤组分中的可交换性:研究醋酸钾在不同土壤组分中土壤钾的可交换性中的作用,对理解土壤化学和肥力具有影响 (Merwin 和 Peech,1951)。
作用机制
Target of Action
Potassium acetate hydrate primarily targets cell membranes . Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells . The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential .
Mode of Action
Potassium acetate hydrate interacts with its targets by maintaining the balance between potassium and sodium ions, which is crucial for the cell’s ability to generate an action potential . This “spike” of electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .
Biochemical Pathways
Potassium acetate hydrate affects the potassium-sodium balance in the body, which is a key part of many biochemical pathways . This balance is maintained by ion pumps in the cell membrane . Disruptions in this balance can lead to various health issues, including hypokalemia .
Pharmacokinetics
It is known that potassium ions are soluble in water , which suggests that they can be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.
Result of Action
The result of potassium acetate hydrate’s action at the molecular and cellular level is the maintenance of the membrane potential . This allows cells to generate an action potential, which is critical for various body functions .
Action Environment
The action of potassium acetate hydrate can be influenced by various environmental factors. For example, the compound’s ability to act as a deicer suggests that it is less aggressive on soils and much less corrosive, making it preferred for use on airport runways . Furthermore, its solubility in water suggests that it can be readily absorbed and distributed in the body, which could influence its action, efficacy, and stability.
生化分析
Biochemical Properties
Potassium acetate hydrate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to precipitate dodecyl sulfate (DS) and DS-bound proteins in molecular biology . The nature of these interactions is primarily ionic, given the presence of the potassium cation and the acetate anion in the compound.
Cellular Effects
Potassium acetate hydrate influences various types of cells and cellular processes. It plays a crucial role in maintaining the electrolyte balance in the body, which is essential for normal cell function
Molecular Mechanism
The molecular mechanism of action of potassium acetate hydrate involves its ability to donate the acetate ion, which can then participate in various biochemical reactions. For example, it can be involved in the formation of acetyl-CoA, a key molecule in many metabolic pathways . The potassium ion, on the other hand, plays a crucial role in maintaining the cell’s electrical balance and contributes to nerve impulse transmission and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium acetate hydrate can change over time. It is a stable compound, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Metabolic Pathways
Potassium acetate hydrate is involved in several metabolic pathways. It can contribute to the acetyl-CoA pool, which is a central molecule in many metabolic pathways, including the citric acid cycle . The potassium ion is also essential for the proper functioning of several enzymes and transport proteins.
Transport and Distribution
Potassium acetate hydrate can be transported and distributed within cells and tissues. The potassium ion can move across cell membranes via specific potassium channels, contributing to the maintenance of the cell’s electrical potential . The acetate ion can be transported into the mitochondria, where it can contribute to the acetyl-CoA pool .
Subcellular Localization
The subcellular localization of potassium acetate hydrate can affect its activity or function. The potassium ion is found throughout the cell, while the acetate ion is often found in the mitochondria, where it contributes to the formation of acetyl-CoA . The specific localization can depend on various factors, including the presence of specific transport proteins and the metabolic needs of the cell.
属性
IUPAC Name |
potassium;acetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.K.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYVPVNGUXMWMP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5KO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




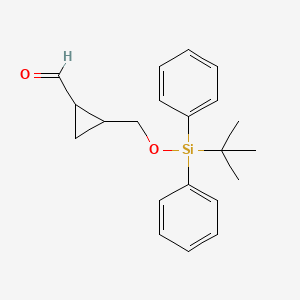
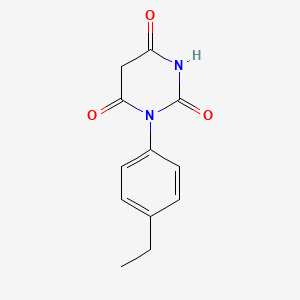


![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-Dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B3326424.png)
![1H-Isoindole-1,3(2H)-dione, 4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-](/img/structure/B3326429.png)
![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)

